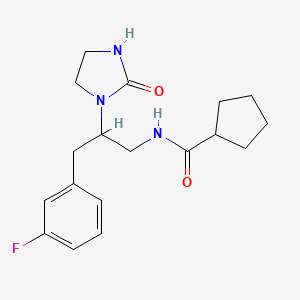
3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C35H29ClFN3O2 and its molecular weight is 578.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives were prepared as antimicrobial agents. These compounds exhibited potent antimicrobial activity, with certain fluoro-substituted derivatives showing statistically significant results compared to their analogs. This suggests that structural modification could enhance potency as antimicrobial agents, highlighting the potential for chemical derivatives to be used in developing new antimicrobial solutions (Ansari & Khan, 2017).
Coordination Chemistry and Bactericidal Implications
Dioxomolybdenum(VI) complexes with quinoline and pyrazolone functionalizations were synthesized, characterized, and studied for their bactericidal implications. These complexes show promise in antibacterial applications, with their structural characteristics and bactericidal activity offering new insights into the development of antimicrobial agents (Mir, Vishwakarma, Roy, & Maurya, 2018).
Extraction and Separation of Lanthanoids
The complexation properties of a pyrazolone derivative were explored for the extraction and separation of trivalent lanthanoids. This research highlights the chemical's potential in improving the efficiency of metal extraction processes, which could have implications for recycling and purification of rare earth metals (Atanassova, Kurteva, Lubenov, & Billard, 2014).
Antioxidant Applications in Lubricating Grease
Quinolinone derivatives were synthesized and evaluated for their antioxidant efficiency in lubricating greases. This study provides a foundation for developing new additives that can enhance the performance and longevity of lubricating materials (Hussein, Ismail, & El-Adly, 2016).
Synthesis and Anti-inflammatory Activity
Quinazolinone derivatives were synthesized and evaluated for their potential anti-inflammatory and analgesic activities. This work contributes to the search for new pharmaceutical agents with improved efficacy and safety profiles in treating inflammation and pain (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinoline, which is then coupled with a 2-hydroxybenzaldehyde to form the final product.", "Starting Materials": [ "4-tert-butylbenzoic acid", "2-fluoroaniline", "ethyl acetoacetate", "6-chloro-4-phenylquinolin-2(1H)-one", "2-hydroxybenzaldehyde", "potassium carbonate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one", "a. Synthesis of 4-(tert-butyl)benzoyl chloride by reacting 4-tert-butylbenzoic acid with thionyl chloride in the presence of dimethylformamide.", "b. Synthesis of 3-(1-(4-(tert-butyl)benzoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one by reacting 2-fluoroaniline, ethyl acetoacetate, 4-(tert-butyl)benzoyl chloride, and potassium carbonate in acetic acid. The resulting product is then reacted with 6-chloro-4-phenylquinolin-2(1H)-one in the presence of sodium borohydride to form the intermediate.", "Step 2: Synthesis of final product", "a. Synthesis of 2-hydroxybenzaldehyde by reacting salicylaldehyde with sodium hydroxide in methanol.", "b. Coupling of the intermediate with 2-hydroxybenzaldehyde in the presence of hydrochloric acid to form the final product.", "c. Purification of the final product by recrystallization from diethyl ether and water." ] } | |
CAS-Nummer |
394231-77-7 |
Molekularformel |
C35H29ClFN3O2 |
Molekulargewicht |
578.08 |
IUPAC-Name |
3-[2-(4-tert-butylbenzoyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-5-yl]-6-chloro-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C35H29ClFN3O2/c1-35(2,3)23-15-13-22(14-16-23)34(42)40-30(25-11-7-8-12-27(25)37)20-29(39-40)32-31(21-9-5-4-6-10-21)26-19-24(36)17-18-28(26)38-33(32)41/h4-19,30H,20H2,1-3H3,(H,38,41) |
InChI-Schlüssel |
PKYYJNRTMOXZSU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-(5-Hydroxypentyl)triazol-4-yl]benzaldehyde](/img/structure/B2441851.png)
![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)
![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2441853.png)
![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)
![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)


![N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B2441867.png)
![2-[(3-Fluorophenyl)methyl]isoindole-1,3-dione](/img/structure/B2441868.png)
![1-[4-(1H-1,3-benzodiazol-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2441870.png)